molecular formula C6H11N3O B13072592 (1R)-2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

(1R)-2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B13072592
M. Wt: 141.17 g/mol
InChI Key: NZBKHMGUTTZJGN-ZCFIWIBFSA-N
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Description

(1R)-2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Amino Group: The amino group is introduced via reductive amination, where the pyrazole derivative is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The chiral center can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in (1R)-2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Formation of pyrazole ketones or aldehydes.

    Reduction: Formation of pyrazole alcohols or amines.

    Substitution: Formation of N-substituted pyrazole derivatives.

Scientific Research Applications

(1R)-2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. This compound can inhibit or activate specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(3-Bromopyridin-4-yl)ethan-1-ol
  • (1R)-1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride
  • (1S)-2-2-2-Trifluoro-1-(pyridin-3-yl)ethan-1-ol

Uniqueness

(1R)-2-Amino-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity. Its pyrazole ring structure differentiates it from other similar compounds, providing unique binding properties and potential therapeutic applications .

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

(1R)-2-amino-1-(2-methylpyrazol-3-yl)ethanol

InChI

InChI=1S/C6H11N3O/c1-9-5(2-3-8-9)6(10)4-7/h2-3,6,10H,4,7H2,1H3/t6-/m1/s1

InChI Key

NZBKHMGUTTZJGN-ZCFIWIBFSA-N

Isomeric SMILES

CN1C(=CC=N1)[C@@H](CN)O

Canonical SMILES

CN1C(=CC=N1)C(CN)O

Origin of Product

United States

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